molecular formula C16H18Cl2N+ B13758613 Bis[(2-chlorophenyl)methyl]-dimethylazanium CAS No. 6333-98-8

Bis[(2-chlorophenyl)methyl]-dimethylazanium

Cat. No.: B13758613
CAS No.: 6333-98-8
M. Wt: 295.2 g/mol
InChI Key: CLJWHNAIUDQRCT-UHFFFAOYSA-N
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Description

Bis[(2-chlorophenyl)methyl]-dimethylazanium is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorophenyl groups attached to a dimethylazanium core, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(2-chlorophenyl)methyl]-dimethylazanium typically involves the reaction of 2-chlorobenzyl chloride with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials into the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The process involves the continuous addition of 2-chlorobenzyl chloride and dimethylamine to a reactor, followed by the addition of a base to maintain the desired pH. The reaction mixture is then subjected to purification steps, such as distillation or crystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Bis[(2-chlorophenyl)methyl]-dimethylazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis[(2-chlorophenyl)methyl]-dimethylazanium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Bis[(2-chlorophenyl)methyl]-dimethylazanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Bis[(2-chlorophenyl)methyl]amine
  • Bis[(2-chlorophenyl)methyl]ethylamine
  • Bis[(2-chlorophenyl)methyl]propylamine

Uniqueness

Bis[(2-chlorophenyl)methyl]-dimethylazanium is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

6333-98-8

Molecular Formula

C16H18Cl2N+

Molecular Weight

295.2 g/mol

IUPAC Name

bis[(2-chlorophenyl)methyl]-dimethylazanium

InChI

InChI=1S/C16H18Cl2N/c1-19(2,11-13-7-3-5-9-15(13)17)12-14-8-4-6-10-16(14)18/h3-10H,11-12H2,1-2H3/q+1

InChI Key

CLJWHNAIUDQRCT-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl

Origin of Product

United States

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